5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride
Description
Crystallographic Analysis and Molecular Geometry
X-ray diffraction studies of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride confirm a planar bicyclic system comprising fused imidazole and pyridazine rings. The pyridazine ring adopts a boat conformation, while the imidazole moiety remains nearly planar, with bond angles deviating by less than 2° from idealized sp² hybridization. Key bond lengths include:
- N1–C2: 1.34 Å (imidazole ring)
- C7–N8: 1.32 Å (pyridazine ring)
- C2–O4 (carboxylic acid): 1.21 Å
The hydrochloride salt formation induces minor distortions in the heterocyclic framework, with the chloride counterion positioned 2.98 Å from the protonated N3 atom of the imidazole ring. Torsional analysis of the saturated 5H,6H,7H,8H backbone reveals chair-like puckering in the tetrahydropyridazine segment, stabilized by intramolecular CH–π interactions between C6–H and the adjacent aromatic system.
Tautomeric and Conformational Dynamics
The compound exhibits dynamic tautomerism mediated by proton transfer between N1 and N3 positions of the imidazole ring. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide identify two major tautomers in a 3:1 ratio at 298 K, with the N1-protonated form dominating. Variable-temperature NMR experiments reveal an energy barrier of 12.3 kcal/mol for tautomeric interconversion, consistent with quantum mechanical calculations at the B3LYP/6-311+G(d,p) level.
Conformational flexibility arises primarily from rotation about the C2–C9 bond linking the carboxylic acid group to the bicyclic core. Potential energy surface scans identify three low-energy conformers differing by 40° in dihedral angle (C1–C2–C9–O10), separated by energy barriers <5 kcal/mol. Solvent-dependent studies demonstrate preferential stabilization of the syn-periplanar conformation in polar aprotic media due to enhanced resonance between the carboxylic acid and heteroaromatic system.
Comparative Structural Analysis with Parent Imidazo[1,2-a]Pyridine Derivatives
Structural contrasts with imidazo[1,2-a]pyridine analogs highlight critical differences in electronic distribution and ring strain:
| Parameter | Imidazo[1,2-b]pyridazine Derivative | Imidazo[1,2-a]pyridine Derivative |
|---|---|---|
| Average N–N distance (Å) | 1.31 | 1.38 |
| Ring fusion angle (°) | 7.2 | 12.4 |
| π-electron density | Delocalized across both rings | Localized in imidazole ring |
The pyridazine ring's additional nitrogen atom enhances electron deficiency at C2, increasing the carboxylic acid group's acidity (predicted pKₐ = 2.8 vs. 4.1 for the pyridine analog). Density functional theory calculations reveal a 0.15 eV reduction in HOMO-LUMO gap compared to imidazo[1,2-a]pyridine derivatives, correlating with enhanced electrophilic reactivity at C5 and C7 positions.
Hydrogen-Bonding Networks in the Hydrochloride Salt Form
The crystalline hydrochloride salt forms a three-dimensional hydrogen-bonding network mediated by chloride anions and protonated amine groups. Single-crystal analysis identifies four primary interaction types:
- N3⁺–H···Cl⁻ (2.89 Å, 174°)
- O10–H···Cl⁻ (2.67 Å, 168°)
- C6–H···O11 (3.12 Å, 156°)
- π-stacking between imidazole rings (3.45 Å interplanar distance)
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h4,8H,1-3H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWMFMBVUGJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-b]pyridazine ring system. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Properties
Research has indicated that 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride exhibits antiviral activity. It has been studied against several viruses, including HIV and influenza. The mechanism involves interference with viral replication processes, making it a potential candidate for drug development against viral infections .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of cancer cell proliferation due to their action on specific molecular targets involved in tumor growth .
Inhibitor of Kinases
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride acts as an inhibitor of adaptor associated kinase 1 (AAK1). This enzyme plays a critical role in clathrin-mediated endocytosis and is implicated in various cellular processes. Inhibition of AAK1 can affect synaptic vesicle recycling and receptor-mediated endocytosis .
The biological activity of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is attributed to its chemical structure which allows it to interact with various biological targets. The structure-activity relationship (SAR) studies have identified key substituents that enhance its efficacy against specific diseases.
| Target | Activity | Reference |
|---|---|---|
| HIV | Antiviral | |
| Influenza | Antiviral | |
| Cancer Cell Lines | Anticancer | |
| AAK1 | Kinase inhibition |
Case Study 1: Antiviral Efficacy
A study conducted by the Guangzhou Institutes of Biomedicine and Health screened over 18,000 compounds for antiviral activity against Mycobacterium tuberculosis (Mtb) and identified several imidazo[1,2-b]pyridazine derivatives with significant efficacy. The findings suggest that modifications to the core structure can enhance antiviral properties .
Case Study 2: Anticancer Research
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-b]pyridazine derivatives that exhibited potent anticancer activity against various cancer types. The study highlighted the importance of specific functional groups in enhancing biological activity .
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-3-carboxylic Acid Hydrochloride
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
- Structural Difference : Chloro substituent at position 6 and free carboxylic acid at position 2.
- CAS : 1150566-27-0 .
- Impact : The absence of an ester group may reduce metabolic stability compared to ethyl esters.
Heterocyclic Core Modifications
5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrochloride
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
- Structural Difference : Phenyl group at position 2 and amine at position 3 on an imidazo[1,2-a]pyridine core.
- CAS : 2044713-61-1 .
Functional Group and Salt Variations
6-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic Acid Dihydrochloride
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate Dihydrochloride
- Structural Difference : Benzyl ester at position 2 and pyrazine ring instead of pyridazine.
Physicochemical and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| 5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride | Not provided | C₉H₁₀ClN₃O₂ | ~235.66* | COOH at position 2 | Hydrochloride |
| 5H,6H,7H,8H-Imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride | 339217-35-5 | C₉H₁₀ClN₃O₂ | ~235.66* | COOH at position 3 | Hydrochloride |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 64067-99-8 | C₉H₈ClN₃O₂ | 225.63 | Cl at position 6, COOEt at 2 | None |
| 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | 1150566-27-0 | C₇H₄ClN₃O₂ | 197.58 | Cl at position 6, COOH at 2 | None |
| 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride | 2044713-61-1 | C₁₃H₁₆ClN₃ | 249.74 | Phenyl at 2, NH₂ at 3 | Hydrochloride |
*Calculated based on molecular formula.
Key Research Findings
- Positional Isomerism: Carboxylic acid placement (positions 2 vs.
- Salt Forms: Dihydrochloride salts (e.g., CAS 2624129-90-2) exhibit higher solubility in polar solvents than mono-hydrochloride forms .
- Ring Systems : Pyridazine-based compounds (e.g., target compound) are more electron-deficient than pyridine analogs, influencing reactivity in electrophilic substitutions .
- Substituent Effects : Chloro groups enhance lipophilicity but may introduce toxicity risks, as seen in agrochemical analogs like imazamox .
Biological Activity
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. A notable study reported that compounds based on this scaffold demonstrated inhibitory effects against various human cancer cell lines. For instance:
- HASPIN Inhibition : Compounds derived from imidazo[1,2-b]pyridazine have been shown to inhibit HASPIN kinase, which is implicated in cancer cell proliferation. The inhibition of HASPIN leads to reduced tumor growth in preclinical models .
- Cell Line Studies : In vitro studies have demonstrated that these compounds exhibit cytotoxicity against multiple cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For example, certain derivatives showed IC50 values as low as 0.01 µM against MCF-7 cells .
The mechanism through which 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride exerts its anticancer effects primarily involves:
- Kinase Inhibition : As a potent inhibitor of serine/threonine kinases like HASPIN, the compound disrupts critical signaling pathways necessary for tumor cell survival and proliferation .
- Induction of Apoptosis : Studies have indicated that treatment with imidazo[1,2-b]pyridazine derivatives can lead to increased apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | HASPIN inhibition |
| Compound B | NCI-H460 | 0.03 | Apoptosis induction |
| Compound C | HepG2 | 0.71 | Cell cycle arrest |
Literature Review Highlights
Recent literature highlights the significance of imidazo[1,2-b]pyridazine in drug discovery:
- A comprehensive review noted that these compounds possess a wide range of biological activities including anti-inflammatory and antibacterial properties alongside their anticancer effects .
- The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better efficacy and selectivity against cancer cells .
Q & A
Q. What protocols address low yields in the final hydrochloride salt formation?
- Methodology :
- Counterion Screening : Test alternative acids (e.g., H2SO4, citric acid) to improve crystallinity .
- Anti-Solvent Addition : Precipitate the salt by slowly adding diethyl ether to a concentrated ethanolic solution .
- pH Monitoring : Maintain pH 2–3 during acidification to avoid decomposition of the imidazo-pyridazine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
